molecular formula C16H14FNO4S2 B2409387 4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione CAS No. 327067-19-6

4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione

Cat. No.: B2409387
CAS No.: 327067-19-6
M. Wt: 367.41
InChI Key: PCJCNWSUXVWNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorophenyl group, a phenylsulfonyl group, and a dihydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.

    Sulfonylation: The fluorophenyl intermediate undergoes sulfonylation with phenylsulfonyl chloride in the presence of a base such as triethylamine to form the phenylsulfonyl derivative.

    Cyclization: The phenylsulfonyl derivative is then subjected to cyclization with a suitable thiophene precursor under acidic conditions to form the dihydrothiophene ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the fluorophenyl and phenylsulfonyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione
  • 4-[(4-Bromophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione
  • 4-[(4-Methylphenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione

Uniqueness

4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to its analogs with different substituents.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4S2/c17-13-6-8-14(9-7-13)18(15-10-11-23(19,20)12-15)24(21,22)16-4-2-1-3-5-16/h1-11,15H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJCNWSUXVWNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.